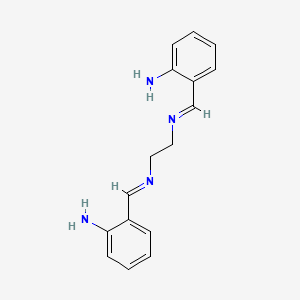

N,N'-双(2-氨基苯甲醛)乙二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various Schiff-base ligands related to N,N'-Bis(2-aminobenzal)ethylenediamine has been explored in several studies. For instance, the synthesis of N,N'-bis(2-hydroxybenzyl)-1-(p-aminobenzyl)ethylenediamine and its derivatives was achieved through condensation reactions involving C-functionalized diamines and salicylaldehyde, with complexation trials reported for 99mTc . Another study reported the synthesis of a novel long-chain acyclic phosphazene derivative of ethylenediamine via a Staudinger reaction, characterized by various spectroscopic methods and confirmed by single-crystal X-ray studies . Additionally, the synthesis of N,N'-bis(trifluoromethylbenzylidene)ethylenediamine was performed by reacting ethylenediamine with 4-(trifluoromethyl)-benzaldehyde, yielding a crystalline product characterized by single-crystal X-ray diffraction . Furthermore, the synthesis of N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine was achieved starting from vanillin and solanesol, with improved synthesis and separation processes .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied. The Schiff base compound N,N'-bis(trifluoromethylbenzylidene)ethylenediamine crystallizes in a monoclinic space group, with the crystal structure stabilized by intermolecular hydrogen bonds. The molecule adopts a staggered conformation with co-planar phenyl rings and C=N imine bonds . The structure of the long-chain acyclic phosphazene derivative was confirmed by single-crystal X-ray studies, providing insights into its molecular conformation . Similarly, the structure of bis(ethylenediamine-N,N-di-3-propionato)zinc dihydrate was elucidated using X-ray diffraction, revealing a centrosymmetric dimeric structure with trigonal-bipyramidal coordination around the zinc atoms .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been partially explored. For example, the Schiff base ligands derived from ethylenediamine have shown potential for complexation with metals such as 99mTc, which could be relevant for applications in radiopharmaceuticals . The inhibitory effect of N,N'-bis(1-phenylethanol)ethylenediamine against steel corrosion in HCl media was studied, indicating that the compound interacts with the steel surface through adsorptive interactions involving π-bonding electrons, NH, and OH groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using various spectroscopic methods. The Schiff base ligand N,N'-bis(trifluoromethylbenzylidene)ethylenediamine showed a sharp peak in the infrared spectrum typical of conjugated C=N stretching and exhibited strong UV absorption ascribed to electronic transitions. Its 1H NMR spectra revealed distinct peaks corresponding to aromatic protons, imine protons, and CH2-CH2 protons . The novel ethylenediamine derivatives forming clathrates were subjected to thermal and X-ray crystallographic studies, revealing that the guests in the complexes reside in channels or discrete cavities depending on the stability of the complex .

科学研究应用

癌细胞系中的细胞毒活性

N,N'-双(2-氨基苯甲醛)乙二胺衍生物对各种人类癌细胞系表现出显著的细胞毒活性。这些化合物表现出在肺癌、乳腺癌和前列腺癌细胞系中引起细胞周期不同阶段的停滞和线粒体膜电位丧失的潜力。这表明了在癌症治疗中开发新型治疗剂的有希望的途径(Musa, Badisa, & Latinwo, 2014)。

双功能席夫碱配体的合成

研究重点放在从N,N'-双(2-氨基苯甲醛)乙二胺衍生的新型双功能席夫碱配体的合成上。这些配体在放射性药物的开发中具有潜在应用,特别是在用于医学成像的放射性同位素络合剂的合成中(Mishra et al., 2003)。

铁螯合用于治疗应用

该化合物已被研究其在铁螯合中的作用。N,N'-双(2-氨基苯甲醛)乙二胺的衍生物显示出作为铁螯合剂的功效,可用于治疗铁过载等疾病。这项研究对于开发可以管理患者体内铁水平的新药物至关重要(Pitt et al., 1986)。

临床应用中生物利用度的改善

还进行了关于修改N,N'-双(2-氨基苯甲醛)乙二胺衍生物以增强其在临床应用中生物利用度的研究。这项研究对于通过提高化合物在人体内的吸收和有效性来开发更有效的药物至关重要(Thiele & Sloan, 2016)。

安全和危害

属性

IUPAC Name |

2-[2-[(2-aminophenyl)methylideneamino]ethyliminomethyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18/h1-8,11-12H,9-10,17-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIFWHZGMOGXDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

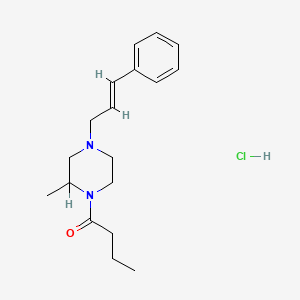

Canonical SMILES |

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424069 |

Source

|

| Record name | 2,2'-{Ethane-1,2-diylbis[azanylylidene(E)methanylylidene]}dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4408-47-3 |

Source

|

| Record name | 2,2'-{Ethane-1,2-diylbis[azanylylidene(E)methanylylidene]}dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Bis(2-aminobenzal)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

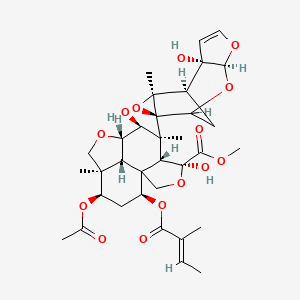

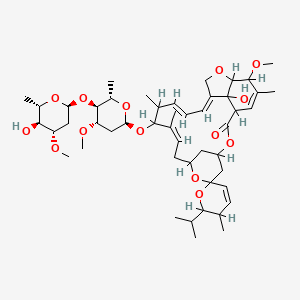

![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2S)-Butan-2-yl]-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1276379.png)